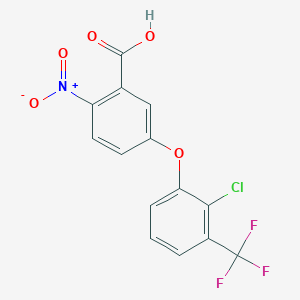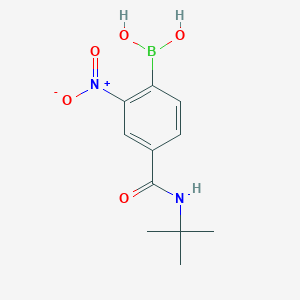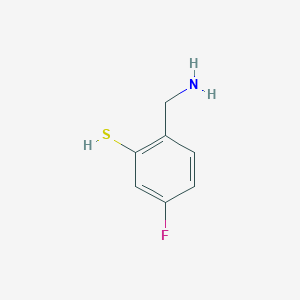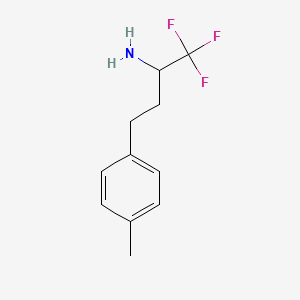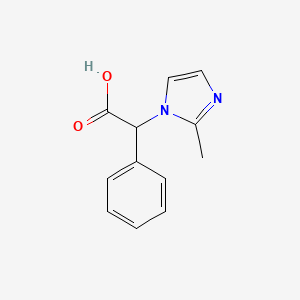
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid is an organic compound that features both an imidazole ring and a phenyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring, which is a common motif in many biologically active molecules, makes this compound particularly intriguing for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-imidazol-1-yl)-phenyl-acetic acid typically involves the reaction of 2-methylimidazole with phenylacetic acid under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
化学反应分析
Types of Reactions
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole products.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups. Substitution reactions can lead to a variety of phenyl-substituted imidazole compounds.
科学研究应用
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is a key feature in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: Research into its potential therapeutic applications includes its use as an anti-inflammatory agent and in the development of new drugs.
Industry: The compound is used in the production of various materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2-Methyl-imidazol-1-yl)-phenyl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2-Methyl-imidazol-1-yl)-acetic acid: Lacks the phenyl group, which may reduce its binding affinity in certain biological contexts.
Phenyl-imidazole: Lacks the acetic acid moiety, which can affect its solubility and reactivity.
(2-Methyl-imidazol-1-yl)-propionic acid: Similar structure but with a propionic acid group instead of acetic acid, which can influence its chemical properties and reactivity.
Uniqueness
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid is unique due to the combination of the imidazole ring and phenyl group, which provides a balance of hydrophilic and hydrophobic properties. This combination enhances its versatility in various chemical and biological applications, making it a valuable compound for research and industrial use.
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
2-(2-methylimidazol-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C12H12N2O2/c1-9-13-7-8-14(9)11(12(15)16)10-5-3-2-4-6-10/h2-8,11H,1H3,(H,15,16) |
InChI 键 |
YFYZIRGMDHGXCD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1C(C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


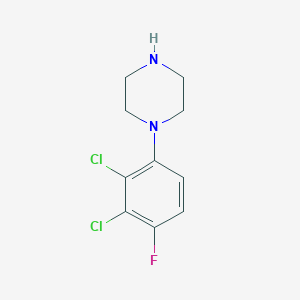


![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)


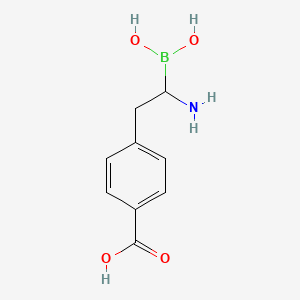
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)
